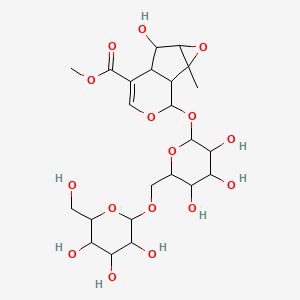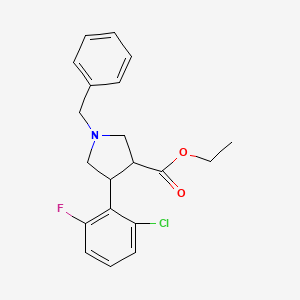![molecular formula C7H14ClN B12301572 6-Azabicyclo[3.2.1]octane Hydrochloride CAS No. 40314-13-4](/img/structure/B12301572.png)
6-Azabicyclo[3.2.1]octane Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Chlorhydrate de 6-Azabicyclo[3.2.1]octane est un composé hétérocyclique contenant de l'azote. Il présente une structure bicyclique avec un hétérocycle azoté à six chaînons fusionné à un cycle cyclopentane.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du Chlorhydrate de 6-Azabicyclo[3.2.1]octane implique généralement les étapes suivantes :
Matière de départ : La synthèse commence souvent par la 6-oxabicyclo[3.2.1]oct-3-en-7-one.
Ouverture de cycle : Le cycle lactone de la matière de départ est ouvert à l'aide d'amines pour former des amides.
Réduction : Les amides sont ensuite réduits à l'aide d'hydrure de lithium aluminium pour obtenir des aminoalcools.
Méthodes de production industrielle
Les méthodes de production industrielle du Chlorhydrate de 6-Azabicyclo[3.2.1]octane peuvent impliquer des voies de synthèse similaires, mais sont optimisées pour une production à grande échelle. Cela inclut l'utilisation de réacteurs à flux continu et d'autres techniques avancées pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions
Le Chlorhydrate de 6-Azabicyclo[3.2.1]octane subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent produire différentes formes réduites du composé.
Substitution : L'atome d'azote dans la structure bicyclique peut participer à des réactions de substitution.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : L'hydrure de lithium aluminium est fréquemment utilisé comme agent réducteur.
Substitution : Les agents halogénants et les nucléophiles sont couramment utilisés dans les réactions de substitution.
Produits principaux
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de 6-Azabicyclo[3.2.1]octane, tels que des oxydes, des formes réduites et des dérivés substitués .
4. Applications de la recherche scientifique
Le Chlorhydrate de 6-Azabicyclo[3.2.1]octane a un large éventail d'applications de recherche scientifique :
Chimie : Il sert d'intermédiaire clé dans la synthèse de molécules organiques complexes.
Biologie : Le composé est utilisé dans l'étude des systèmes biologiques et comme élément constitutif des molécules bioactives.
Industrie : Le composé est utilisé dans la production de produits agrochimiques, pharmaceutiques et colorants.
5. Mécanisme d'action
Le mécanisme d'action du Chlorhydrate de 6-Azabicyclo[3.2.1]octane implique son interaction avec des cibles moléculaires et des voies spécifiques. L'atome d'azote dans la structure bicyclique peut former des liaisons hydrogène et d'autres interactions avec les molécules biologiques, influençant ainsi leur activité. Cela fait du composé un outil précieux dans l'étude des mécanismes enzymatiques et des interactions récepteur-ligand .
Applications De Recherche Scientifique
6-Azabicyclo[3.2.1]octane Hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological systems and as a building block for bioactive molecules.
Industry: The compound is employed in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Mécanisme D'action
The mechanism of action of 6-Azabicyclo[3.2.1]octane Hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This makes the compound a valuable tool in the study of enzyme mechanisms and receptor-ligand interactions .
Comparaison Avec Des Composés Similaires
Composés similaires
2-Azabicyclo[3.2.1]octane : Structure similaire mais différente par la position de l'atome d'azote.
8-Azabicyclo[3.2.1]octane : Un autre composé apparenté avec l'atome d'azote dans une position différente.
Chlorhydrate de 3-Oxa-8-azabicyclo[3.2.1]octane : Contient un atome d'oxygène en plus de l'atome d'azote.
Unicité
Le Chlorhydrate de 6-Azabicyclo[3.2.1]octane est unique en raison de sa structure bicyclique spécifique et de la position de l'atome d'azote. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui la rend précieuse dans diverses applications de recherche et industrielles .
Propriétés
Numéro CAS |
40314-13-4 |
|---|---|
Formule moléculaire |
C7H14ClN |
Poids moléculaire |
147.64 g/mol |
Nom IUPAC |
6-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-2-6-4-7(3-1)8-5-6;/h6-8H,1-5H2;1H |
Clé InChI |
BEALYWBSLLVPBH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(C1)NC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide](/img/structure/B12301538.png)








